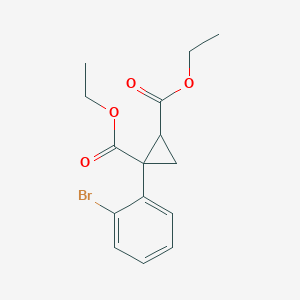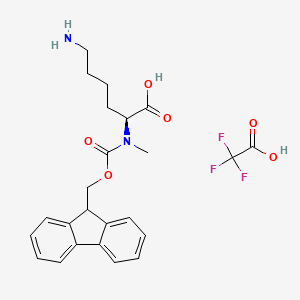
Fmoc-N(Me)Lys-OH.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N(Me)Lys-OH.TFA: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoroacetyl (TFA) group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)Lys-OH.TFA typically involves the following steps:
Protection of the Amino Group: The lysine amino group is protected using the Fmoc group.
Methylation: The protected lysine is then subjected to methylation using reagents like dimethyl sulfate or methyl iodide.
Trifluoroacetylation: Finally, the trifluoroacetyl group is introduced by reacting the methylated lysine with trifluoroacetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings .
化学反应分析
Types of Reactions:
Substitution Reactions: Fmoc-N(Me)Lys-OH.TFA can undergo substitution reactions where the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Coupling Reagents: Uronium-based coupling reagents like HBTU or HATU are used for peptide bond formation.
Major Products:
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-N(Me)Lys-OH.TFA is extensively used in the synthesis of peptides, including those with post-translational modifications.
Biology:
Protein Studies: The compound is used to synthesize peptides for studying protein interactions and functions.
Medicine:
Drug Development: Modified peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs.
Industry:
作用机制
Mechanism: The primary mechanism of action of Fmoc-N(Me)Lys-OH.TFA involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . The trifluoroacetyl group provides additional protection and stability .
Molecular Targets and Pathways:
相似化合物的比较
Fmoc-Lys-OH: This compound is similar but lacks the methylation and trifluoroacetylation modifications.
Fmoc-Lys(Boc)-OH: This derivative has a tert-butyloxycarbonyl (Boc) group instead of the trifluoroacetyl group.
Fmoc-Lys(Alloc)-OH: This compound has an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.
Uniqueness:
属性
分子式 |
C24H27F3N2O6 |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H26N2O4.C2HF3O2/c1-24(20(21(25)26)12-6-7-13-23)22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;3-2(4,5)1(6)7/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,25,26);(H,6,7)/t20-;/m0./s1 |
InChI 键 |
GWGPXCOWGGXYCE-BDQAORGHSA-N |
手性 SMILES |
CN([C@@H](CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O |
规范 SMILES |
CN(C(CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
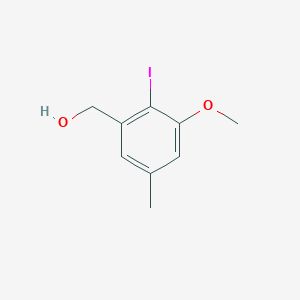
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
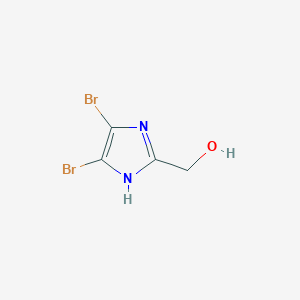
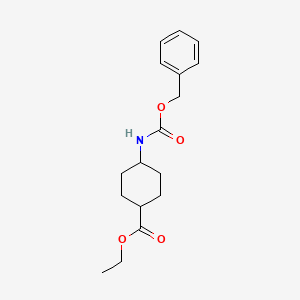
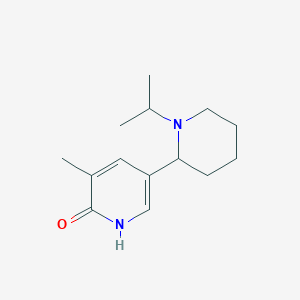
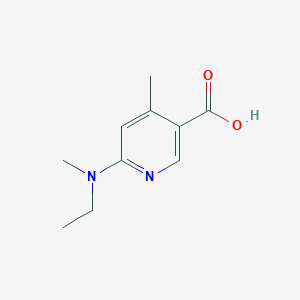
![Pyrrolo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13011994.png)
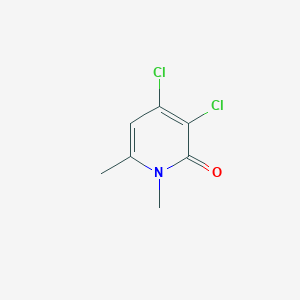
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
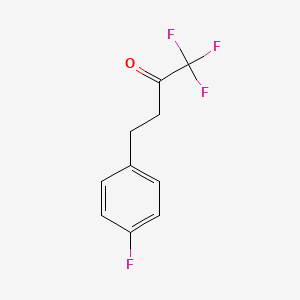
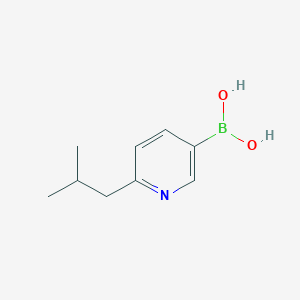
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
